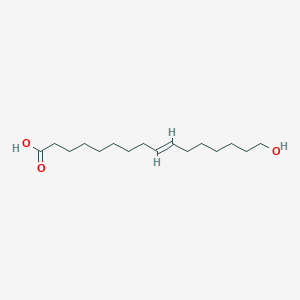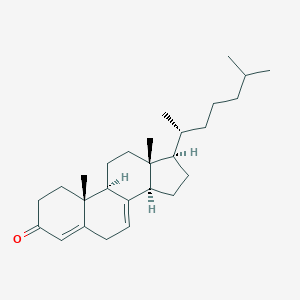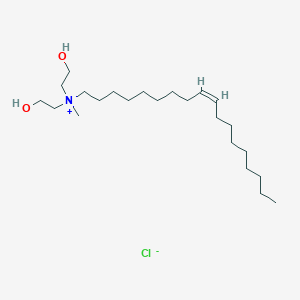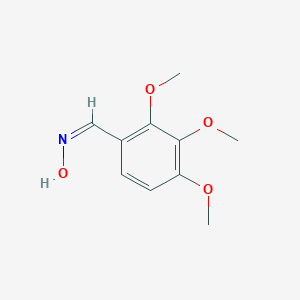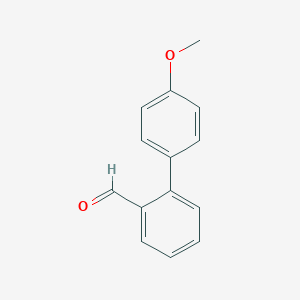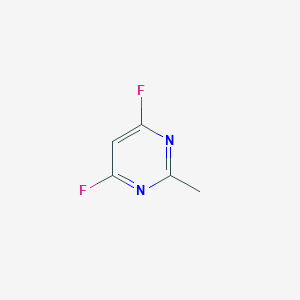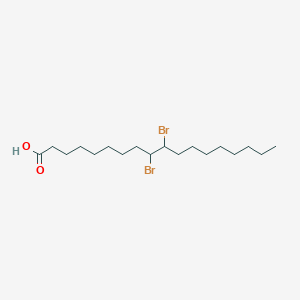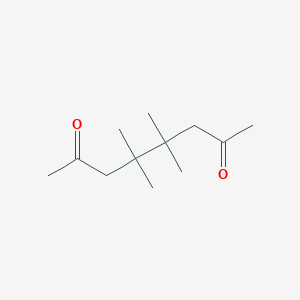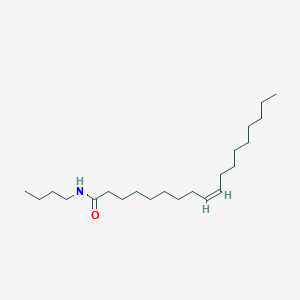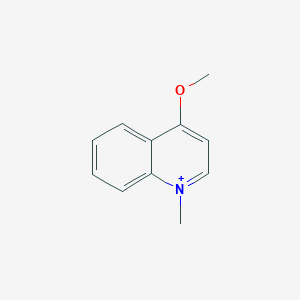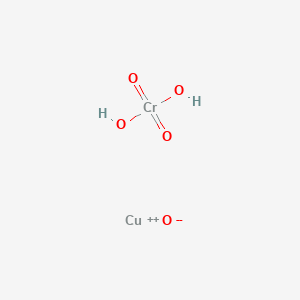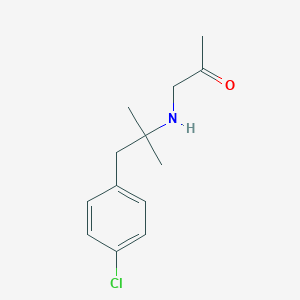
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-, also known as Chlorphenamidine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme, dihydrofolate reductase, which is essential for the synthesis of DNA, RNA, and proteins. The compound has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as its potential therapeutic applications.
Mechanism Of Action
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine inhibits the enzyme dihydrofolate reductase by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This results in the inhibition of DNA, RNA, and protein synthesis, which ultimately leads to cell death.
Biochemical And Physiological Effects
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been shown to have potent anti-proliferative effects on cancer cells in vitro. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it a valuable tool for investigating the role of the enzyme in various biological processes. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine. One potential area of investigation is the development of new dihydrofolate reductase inhibitors based on the structure of the compound. Another area of research is the investigation of the potential therapeutic applications of 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in cancer treatment and inflammatory diseases. Additionally, further studies are needed to investigate the potential toxicity of the compound and its effects on normal cells.
Synthesis Methods
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine can be synthesized through a multi-step process that involves the reaction of p-chloroaniline with tert-butylamine, followed by the reaction with 2-bromo-2-methylpropane and then with acetone. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been extensively used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors. It has been found to be a potent inhibitor of the enzyme, which makes it a valuable tool for studying the role of dihydrofolate reductase in various biological processes. The compound has also been used in studies to investigate the potential therapeutic applications of dihydrofolate reductase inhibitors in cancer treatment.
properties
CAS RN |
17191-84-3 |
|---|---|
Product Name |
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino- |
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]propan-2-one |
InChI |
InChI=1S/C13H18ClNO/c1-10(16)9-15-13(2,3)8-11-4-6-12(14)7-5-11/h4-7,15H,8-9H2,1-3H3 |
InChI Key |
LWMGJOOWFUDHTI-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl |
Other CAS RN |
17191-84-3 |
synonyms |
1-(p-Chloro-α,α-dimethylphenethylamino)propan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
